Obtusastyrene

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Obtusastyrene can be synthesized through a palladium-catalyzed para-selective allylation of phenols. This method involves using simple, inactivated allylic alcohols as allylating coupling partners. The reaction is highly regioselective and can be performed in open-air under mild conditions. The synthesis of this compound from phenol and cinnamyl alcohol has also been reported .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of palladium-catalyzed reactions and other efficient synthetic methodologies can facilitate the industrial synthesis of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Obtusastyrene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Hydrogenation of this compound yields dihydro-obtusastyrene.

Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon.

Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro-obtusastyrene.

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

Antimicrobial Properties

Obtusastyrene has demonstrated significant antimicrobial properties, particularly against certain gram-positive bacteria. Research indicates that both this compound and its derivative, dihydro-obtusastyrene, exhibit rapid bactericidal effects against Staphylococcus aureus and Bacillus cereus at concentrations as low as 25 μg/ml. The minimal inhibitory concentrations (MICs) for these compounds are below 100 μg/ml for gram-positive bacteria, while they show limited efficacy against gram-negative bacteria at concentrations up to 200 μg/ml .

Table 1: Antimicrobial Activity of this compound

| Bacteria | Concentration (μg/ml) | Effect |

|---|---|---|

| Staphylococcus aureus | 25 | Bactericidal |

| Bacillus cereus | 25 | Bactericidal |

| Gram-negative bacteria | 200 | Ineffective |

Potential Therapeutic Applications

The therapeutic potential of this compound extends beyond its antimicrobial properties. Studies have indicated that it may have applications in cancer treatment. For instance, research involving related compounds has shown promising results in targeting cancer cells, particularly in models of glioblastoma multiforme (GBM). These studies suggest that this compound derivatives could slow tumor growth and improve survival rates in affected models .

Case Study: Cancer Treatment with Obtusaquinone

A study on a related compound, obtusaquinone, revealed that it was well tolerated in animal models and significantly slowed tumor growth while prolonging survival rates in GBM models. This suggests a potential pathway for utilizing this compound or its derivatives in oncological therapies .

Solubility and Formulation Considerations

This compound is soluble in various organic solvents such as acetone and alcohol but shows limited solubility in water (34 μg/ml). This characteristic is crucial for formulating effective delivery systems for its applications, especially in pharmaceutical contexts where solubility can impact bioavailability and efficacy .

Table 2: Solubility Profile of this compound

| Solvent | Solubility (μg/ml) |

|---|---|

| Acetone | Soluble |

| Alcohol | Soluble |

| Olive Oil | Soluble |

| Water | 34 |

Research Insights and Future Directions

The ongoing research into this compound highlights its potential as a versatile compound with applications across various domains, including microbiology and oncology. Future studies should focus on:

- Mechanisms of Action : Understanding how this compound interacts at the cellular level could unveil new therapeutic targets.

- Formulation Development : Enhancing the solubility and stability of this compound for better pharmacological applications.

- Broader Antimicrobial Spectrum : Investigating modifications to increase efficacy against gram-negative bacteria.

Mécanisme D'action

The antimicrobial activity of obtusastyrene is attributed to its ability to disrupt the cell membranes of microorganisms. It is rapidly bactericidal to Staphylococcus aureus and Bacillus cereus at low concentrations . The exact molecular targets and pathways involved in its antimicrobial action are not fully elucidated, but its phenolic structure likely plays a crucial role in its activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dihydro-obtusastyrene: A hydrogenated derivative of obtusastyrene with similar antimicrobial properties.

Obtusaquinone: Another phenolic compound isolated from Dalbergia species with antimicrobial activity.

Uniqueness

This compound is unique due to its specific phenolic structure and its effective antimicrobial activity across a broad pH range

Activité Biologique

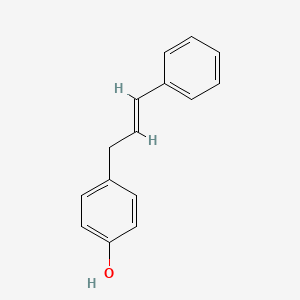

Obtusastyrene, chemically known as 4-cinnamylphenol, is a natural compound that has garnered attention for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effectiveness against various pathogens and cancer cells.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria and certain fungi.

Key Findings:

- Bactericidal Activity : this compound was found to be rapidly bactericidal to Staphylococcus aureus and Bacillus cereus at a concentration of 25 µg/ml. The minimal inhibitory concentrations (MIC) against these gram-positive bacteria were below 100 µg/ml, while it showed no significant effect on gram-negative bacteria at concentrations up to 200 µg/ml .

- Solubility : The compound is soluble in acetone, alcohol, and olive oil, with water solubility at concentrations of 34 µg/ml .

- pH Stability : The antimicrobial effectiveness of this compound remained stable across a pH range of 3 to 8, indicating its potential for use in various formulations without loss of efficacy .

Data Table: Antimicrobial Activity of this compound

| Microorganism | Concentration (µg/ml) | Effect |

|---|---|---|

| Staphylococcus aureus | 25 | Bactericidal |

| Bacillus cereus | 25 | Bactericidal |

| Gram-negative bacteria | 200 | No effect |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism appears to involve the induction of oxidative stress in cancer cells.

- Oxidative Stress Induction : this compound treatment led to a significant increase in intracellular reactive oxygen species (ROS) levels. This oxidative stress resulted in DNA damage and apoptosis in various cancer cell lines, including glioblastoma .

- Cell Viability Reduction : In vitro studies demonstrated that this compound reduced cell viability significantly. For instance, treatment with 0.5 µM resulted in total abrogation of colony formation in U87 glioblastoma cells .

Case Study: Glioblastoma Multiforme

A study involving U251 intracranial models showed that this compound significantly slowed tumor growth and improved survival rates compared to controls. The median survival ratio was reported at 1.367 with a confidence interval indicating statistical significance (P = .008) .

Data Table: Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (µM) | % Viability Reduction | Apoptosis Induction (%) |

|---|---|---|---|

| U87 | 0.5 | 100 | >80 |

| U251 | 2.5 | Significant decrease | Not specified |

Propriétés

IUPAC Name |

4-[(E)-3-phenylprop-2-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12,16H,8H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPGXIGIEYOFEX-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24126-82-7, 21148-30-1 | |

| Record name | Obtusastyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024126827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obtusastyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.